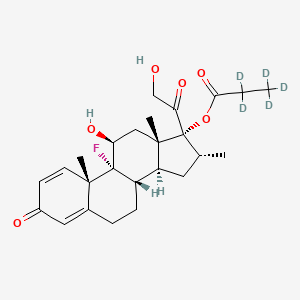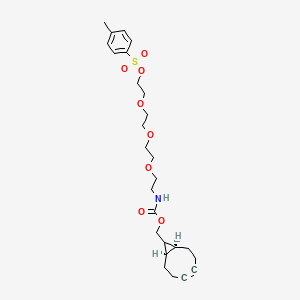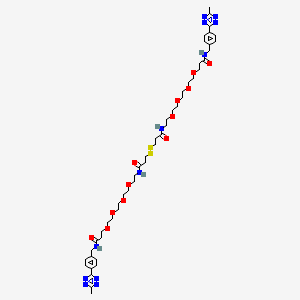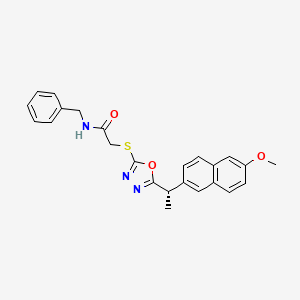
Dbm-mmaf
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dbm-mmaf: is a compound that combines a dibromomaleimide (Dbm) linker with monomethyl auristatin F (Mmaf), a potent antitubulin agent. This conjugate is primarily used in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies designed to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dbm-mmaf involves the conjugation of the Dbm linker to the Mmaf molecule. The Dbm linker is typically synthesized by treating dibromomaleic anhydride with an amine, followed by refluxing in acetic acid to induce ring closure . The Mmaf molecule is then attached to the Dbm linker using copper-free click chemistry, which ensures high efficiency and homogeneity in the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems helps in maintaining consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: Dbm-mmaf undergoes several types of chemical reactions, including:
Substitution Reactions: The dibromomaleimide moiety can participate in substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Hydrolysis: The conjugate can undergo hydrolysis, leading to the formation of maleamic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Hydrolysis: Typically occurs under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products are substituted maleimides.
Hydrolysis: The major products are maleamic acids.
Scientific Research Applications
Chemistry: Dbm-mmaf is used in the synthesis of antibody-drug conjugates, which are valuable tools in chemical biology for targeted drug delivery .
Biology: In biological research, this compound is used to study the effects of targeted cytotoxic agents on cancer cells. It helps in understanding the mechanisms of drug resistance and the development of more effective cancer therapies .
Medicine: this compound-based ADCs are used in clinical trials for the treatment of various cancers, including breast cancer and multiple myeloma. These conjugates have shown promising results in reducing tumor burden and improving patient outcomes .
Industry: In the pharmaceutical industry, this compound is used in the development and production of targeted cancer therapies. Its high specificity and potency make it a valuable component in the formulation of new drugs .
Mechanism of Action
Dbm-mmaf exerts its effects by targeting specific cancer cells through the antibody component of the ADC. Once bound to the cancer cell, the conjugate is internalized, and the Mmaf component is released. Mmaf disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis . The Dbm linker ensures stable attachment of Mmaf to the antibody, enhancing the overall efficacy of the ADC .
Comparison with Similar Compounds
Similar Compounds
Monomethyl Auristatin E (Mmae): Another potent antitubulin agent used in ADCs.
Maytansinoids: A class of cytotoxic agents used in ADCs.
Uniqueness of Dbm-mmaf: this compound offers several advantages over similar compounds:
Properties
Molecular Formula |
C49H74Br2N6O11 |
|---|---|
Molecular Weight |
1083.0 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C49H74Br2N6O11/c1-12-30(6)42(35(67-10)27-37(59)56-25-19-22-34(56)43(68-11)31(7)44(60)52-33(49(65)66)26-32-20-15-13-16-21-32)55(9)48(64)40(28(2)3)53-45(61)41(29(4)5)54(8)36(58)23-17-14-18-24-57-46(62)38(50)39(51)47(57)63/h13,15-16,20-21,28-31,33-35,40-43H,12,14,17-19,22-27H2,1-11H3,(H,52,60)(H,53,61)(H,65,66)/t30-,31+,33-,34-,35+,40-,41-,42-,43+/m0/s1 |
InChI Key |
GZSVYZUXQREYGL-ZHOZFWKKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C(=C(C3=O)Br)Br |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C(=C(C3=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)






![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)
